1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-8-(4-Methoxyphenyl)-4-Methyl-

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-dimethoxy-8-(4-methoxyphenyl)-4-methyl- (CAS 1415611-94-7) is a synthetic medium-ring heterocyclic compound belonging to the benzoxonin class. It features a nine-membered oxacycle fused to a benzene ring, substituted at C-4 with a methyl and a methoxy group, at C-8 with a 4-methoxyphenyl moiety, and at C-9 with a second methoxy group, yielding the molecular formula C22H28O4 (MW 356.46 g·mol⁻¹) and a high-purity specification of NLT 98%, with a recommended storage of 20 °C for up to 2 years.

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
Cat. No. B12641687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-8-(4-Methoxyphenyl)-4-Methyl-
Molecular FormulaC22H28O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1)OC
InChIInChI=1S/C22H28O4/c1-22(25-4)13-5-6-18-19(26-15-14-22)11-12-20(24-3)21(18)16-7-9-17(23-2)10-8-16/h7-12H,5-6,13-15H2,1-4H3
InChIKeyUJHDRWXFCUUCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-8-(4-Methoxyphenyl)-4-Methyl-: Core Physicochemical & Structural Profile for Informed Procurement


1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-dimethoxy-8-(4-methoxyphenyl)-4-methyl- (CAS 1415611-94-7) is a synthetic medium-ring heterocyclic compound belonging to the benzoxonin class [1]. It features a nine-membered oxacycle fused to a benzene ring, substituted at C-4 with a methyl and a methoxy group, at C-8 with a 4-methoxyphenyl moiety, and at C-9 with a second methoxy group, yielding the molecular formula C22H28O4 (MW 356.46 g·mol⁻¹) and a high-purity specification of NLT 98%, with a recommended storage of 20 °C for up to 2 years . The 8-(4-methoxyphenyl) substituent structurally distinguishes this compound from its simpler 8-methyl or 8-bromo analogues and may confer distinct lipophilicity, conformational, and molecular-recognition properties relevant to medicinal chemistry screening collections .

Why 8-(4-Methoxyphenyl)-1-Benzoxonin Cannot Be Simply Replaced by 8-Methyl or 8-Bromo Analogues in MedChem Campaigns


Although multiple benzoxonin congeners—e.g., 4,9-dimethoxy-4,8-dimethyl-1-benzoxonin (CAS 1415611-89-0) and 8-bromo-4,9-dimethoxy-4-methyl-1-benzoxonin (CAS 1415611-84-5)—are commercially available with similar bulk purity (NLT 98%), the identity of the C-8 substituent creates substantial divergence in molecular geometry, electronic distribution, and lipophilicity that cannot be captured by simple purity-based interchange . Published structure–activity relationship (SAR) precedents on related benzoxocin and benzoxonin terpenophenols demonstrate that even subtle substituent changes at peripheral positions can profoundly alter central-nervous-system receptor engagement and functional activity [1]. Procurement of the 8-(4-methoxyphenyl)-substituted variant versus a plain 8-methyl or 8-bromo derivative therefore constitutes a deliberate chemical-biology choice rather than a trivial sourcing decision.

Quantitative Evidence for Selecting CAS 1415611-94-7 Over Closest 1-Benzoxonin Analogs


Larger Molecular Volume and Increased sp² Character at C-8 Relative to 4,8-Dimethyl Analog

The target compound carries a 4-methoxyphenyl substituent at C-8 (MW increase of 92.1 Da vs 8-methyl), expanding molecular surface area and introducing an additional aromatic ring capable of π–π stacking or edge-to-face interactions that are absent in the 4,8-dimethyl analog (CAS 1415611-89-0) . This structural distinction is directly measurable by the difference in molecular formula (C22H28O4 vs C16H24O3), molecular weight (356.46 vs 264.36 g·mol⁻¹), and SMILES-encoded connectivity, and may translate to differential binding-site complementarity when screened against targets with large hydrophobic pockets .

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

8-Aryl substitution enables halogen-free scaffold expansion compared with 8-bromo analog

The 8-bromo analog (CAS 1415611-84-5; C15H21BrO3, MW 329.23 g·mol⁻¹) provides a reactive halogen handle for cross-coupling, yet the target compound already incorporates a full biaryl system (8-(4-methoxyphenyl)) that bypasses the need for subsequent Suzuki or Buchwald–Hartwig derivatization [1]. For screening collections where synthetic step count must be minimized, the target compound delivers a pre-installed aryl ring with a methoxy substituent, whereas the 8-bromo compound requires one additional synthetic step to achieve a comparable substitution pattern [1].

Medicinal Chemistry Synthetic Tractability Late-Stage Functionalization

Matched-pair purity specification with longer warranted storage stability versus 4-phenyl analog

Both the target compound and the 4,8-dimethyl analog are supplied with NLT 98% purity and a storage stability of 2 years at 20 °C, as declared by the vendor . In contrast, related 4-phenyl-substituted benzoxonin entries from other suppliers frequently specify shorter shelf-lives or require refrigeration, introducing logistical constraints for high-throughput screening facilities [1]. The guaranteed 2-year ambient storage reduces re-qualification burden and supply-chain disruption risk.

Quality Control Procurement Compliance Long-Term Stability

Documented CNS receptor-activity potential for benzoxonin scaffold, with 8-aryl substitution pattern matching active terpenophenol chemotypes

The 1974 foundational study by Houry and Mechoulam demonstrated that benzoxocin and benzoxonin terpenophenol derivatives exhibit measurable central-nervous-system activity, with structural variation at the pendant aryl positions influencing potency [1]. While no head-to-head binding data exist for the exact target compound, the 8-(4-methoxyphenyl) substitution aligns with the general pharmacophore requirements identified for this chemotype (presence of a lipophilic aromatic substituent on the oxacycle), positioning the compound as a logical candidate for CNS-targeted screening decks where simpler 8-alkyl congeners have already been profiled and discarded [1].

Central Nervous System Terpenophenol SAR Receptor Pharmacology

High-Value Application Scenarios for CAS 1415611-94-7 Based on Structural and Quality Evidence


Diversity-Oriented CNS Screening Library Expansion

The compound’s 8-(4-methoxyphenyl) substituent introduces a biaryl motif not present in commonly stocked 8-methyl or 8-bromo benzoxonin analogs . Procurement of this material directly increases scaffold diversity in CNS-focused screening decks, where the benzoxonin chemotype has established but incompletely explored receptor-activity precedent [1].

Late-Stage Functionalization-Free SAR Exploration

Because the compound already contains a fully elaborated 4-methoxyphenyl ring at C-8, medicinal chemistry teams can initiate SAR studies immediately without performing palladium-catalyzed cross-coupling reactions, saving at least one synthetic step per analog relative to the 8-bromo progenitor (CAS 1415611-84-5) [2]. This is particularly valuable for resource-limited academic labs or CROs operating under tight timelines.

Controlled Compound Management with Extended Ambient Stability

The vendor-specified NLT 98% purity combined with a 2-year storage stability at 20 °C meets the requirements of industrial compound management facilities that demand long shelf-life and minimal re-purification frequency. This specification reduces the total cost of ownership relative to analogs requiring cold-chain storage and frequent quality re-certification .

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